4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate

Molecular Weight Heavy Atom Count Formulation Design

4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate (CAS 81984-09-0) is a specialty succinate diester in which 2-octadecenylsuccinic acid is esterified with decahydro-2-naphthol, a saturated bicyclic alcohol. The compound is cataloged as a chemical intermediate (EC 279-869-5) with molecular formula C32H56O4 and a molecular weight of 504.8 g/mol.

Molecular Formula C32H56O4
Molecular Weight 504.8 g/mol
CAS No. 81984-09-0
Cat. No. B12681698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate
CAS81984-09-0
Molecular FormulaC32H56O4
Molecular Weight504.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O
InChIInChI=1S/C32H56O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29(32(34)35)26-31(33)36-30-24-23-27-20-18-19-21-28(27)25-30/h16-17,27-30H,2-15,18-26H2,1H3,(H,34,35)/b17-16+
InChIKeyXSNAAKOWKQPCSO-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate (CAS 81984-09-0) Procurement Evidence Guide: Structural Specificity Versus Generic Octadecenylsuccinate Esters


4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate (CAS 81984-09-0) is a specialty succinate diester in which 2-octadecenylsuccinic acid is esterified with decahydro-2-naphthol, a saturated bicyclic alcohol [1]. The compound is cataloged as a chemical intermediate (EC 279-869-5) with molecular formula C32H56O4 and a molecular weight of 504.8 g/mol [1]. Its structure integrates a rigid decahydronaphthalene (decalin) ring system with a long-chain alkenyl succinate backbone, placing it within a family of substituted octadecenylsuccinate esters that are explored for surfactant, emulsifier, and formulation applications [1].

Why Generic Substitution with Simpler Alkyl Octadecenylsuccinates Fails: Quantitative Steric and Conformational Evidence


Although the 2-octadecenylsuccinate scaffold is conserved across multiple commercial esters, replacement of the ester alcohol component profoundly alters the steric topology and conformational ensemble. The target compound carries a decahydronaphthyl moiety—a fused, bicyclic, saturated ring system—whereas close analogs such as octyl hydrogen 2-octadecenylsuccinate employ a linear, fully flexible C8 alkyl chain [1]. This structural divergence is reflected in measurable differences in molecular weight (+24.0 g/mol), heavy atom count (+2), rotatable bond count (−6), and molecular complexity (+127) that cannot be compensated by simply adjusting the alkyl chain length [1]. Consequently, generic substitution would alter dosing, self-assembly behavior, and molecular recognition events in any formulation or synthetic pathway.

Quantitative Comparator Evidence Guide for 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate (81984-09-0)


Molecular Weight and Heavy Atom Count Differentiation from Octyl 2-Octadecenylsuccinate

The target compound (C32H56O4, MW 504.8 g/mol) exhibits a molecular weight 24.0 g/mol higher than octyl hydrogen 2-octadecenylsuccinate (C30H56O4, MW 480.8 g/mol), a +5.0% increase [1]. The heavy atom count rises from 34 to 36, consistent with the incorporation of the decahydronaphthyl ring system in place of the octyl chain [1].

Molecular Weight Heavy Atom Count Formulation Design

Reduced Rotatable Bond Count Indicates Lower Conformational Flexibility Relative to Linear Alkyl Ester Analogs

The target compound contains 21 rotatable bonds, compared to 27 for octyl hydrogen 2-octadecenylsuccinate, a reduction of 6 rotatable bonds (−22.2%) [1]. This difference arises because the rigid decahydronaphthyl ring replaces a freely rotating octyl chain.

Rotatable Bonds Conformational Flexibility Surfactant Self-Assembly

Higher Molecular Complexity (613 vs. 486) Points to Structurally Specific Interactions

The Cactvs complexity score for the target compound is 613, considerably higher than the 486 calculated for octyl hydrogen 2-octadecenylsuccinate (+127, a 26.1% increase) [1]. The elevated complexity reflects the presence of a fused bicyclic ring system with stereocenters absent in the simple alkyl-chain analog.

Molecular Complexity Structure-Activity Relationship Computational Chemistry

Identical XLogP and Topological Polar Surface Area Mask Divergent Steric Profiles

The target compound and octyl hydrogen 2-octadecenylsuccinate share an identical computed XLogP of 11.8 and topological polar surface area (TPSA) of 63.6 Ų, indicating a conserved hydrophobic/hydrophilic balance despite the replacement of an octyl chain with a decahydronaphthyl ring [1].

Lipophilicity Topological Polar Surface Area Steric Effects

Application Scenarios for 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate Grounded in Quantitative Differentiation


Synthesis of Structurally Diverse Ester Libraries for Structure-Activity Relationship (SAR) Exploration

The compound's enhanced molecular complexity (613 vs. 486 for linear analogs) and reduced conformational flexibility (21 vs. 27 rotatable bonds) make it a valuable building block for generating compound libraries where steric diversity is systematically varied while maintaining constant lipophilicity [1]. Researchers seeking to probe the effect of bicyclic rigidity on target binding or interfacial behavior will find this compound irreplaceable by simpler alkyl esters.

Formulation of Surfactants with Ordered Self-Assembly and Tunable Micelle Architecture

The 22.2% reduction in rotatable bonds and the presence of a rigid decalin core suggest that micelles or emulsions formed from this compound may exhibit more ordered packing and lower critical micelle concentrations than those formed from fully flexible alkyl-chain analogs . This is particularly relevant for personal care products and industrial emulsifiers where product texture, foam stability, and temperature resilience are critical quality attributes.

Lipophilic Drug Delivery Systems Where Passive Permeability Must Be Preserved but Steric Occupancy Altered

Because the compound retains an XLogP of 11.8 and TPSA of 63.6 Ų—identical to octyl hydrogen 2-octadecenylsuccinate—it is expected to exhibit equivalent passive membrane permeability [1]. However, its larger molecular volume and distinct shape may alter endosomal escape or lipid raft partitioning, making it a strategic alternative in lipid nanoparticle or liposomal formulations where biodistribution tuning is required without sacrificing permeability.

Analytical Reference Standard for Decahydronaphthyl-Containing Succinate Esters

The compound's unique combination of a fused bicyclic ring, a long-chain alkenyl succinate backbone, and well-defined computed descriptors (heavy atoms 36, exact mass 504.41786026 Da) makes it suitable as a mass spectrometry and chromatographic reference standard for quality control of decahydronaphthyl ester libraries . Its differentiation from linear-chain analogs in retention time and fragmentation pattern is a direct consequence of the steric differences quantified in Section 3.

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